{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea
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Overview
Description
{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an ethoxyphenyl group, and an acetylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of action
The mode of action of thiazole derivatives can vary greatly depending on their specific structures and targets. Some thiazole derivatives act as enzyme inhibitors, while others might interact with specific receptors or other cellular components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea typically involves the condensation of 4-ethoxyaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazolidinone ring. The final step involves the acetylation of the thiazolidinone intermediate with acetic anhydride to produce the target compound. The reaction conditions generally include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is crucial to maintain the desired reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with different functional groups.
Scientific Research Applications
{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- {2-[(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea
- {2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea
- {2-[(2E)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea
Uniqueness
{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-carbamoyl-2-[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-22-9-5-3-8(4-6-9)16-14-18-12(20)10(23-14)7-11(19)17-13(15)21/h3-6,10H,2,7H2,1H3,(H,16,18,20)(H3,15,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGCJURWVUVSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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